molecular formula C22H15N5O4S B5300701 (2E)-3-(3-nitrophenyl)-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}prop-2-enamide

(2E)-3-(3-nitrophenyl)-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}prop-2-enamide

Cat. No.: B5300701
M. Wt: 445.5 g/mol
InChI Key: HUDVSZGTGGXXHY-IZZDOVSWSA-N
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Description

(2E)-3-(3-nitrophenyl)-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a nitrophenyl group, an oxazolo[4,5-b]pyridinyl group, and a carbamothioyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-nitrophenyl)-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include nitrating agents, thionyl chloride, and coupling reagents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-nitrophenyl)-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted products, depending on the nature of the substituent introduced.

Scientific Research Applications

(2E)-3-(3-nitrophenyl)-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3-nitrophenyl)-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(3-nitrophenyl)-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}prop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(3-nitrophenyl)-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O4S/c28-19(11-6-14-3-1-4-17(13-14)27(29)30)25-22(32)24-16-9-7-15(8-10-16)21-26-20-18(31-21)5-2-12-23-20/h1-13H,(H2,24,25,28,32)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDVSZGTGGXXHY-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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